Methoxycarbonylmethylenepiperidine
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Overview
Description
Methoxycarbonylmethylenepiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of methoxycarbonylmethylenepiperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with methoxycarbonylmethylenebromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of methoxycarbonylmethylenebromide, resulting in the formation of this compound .
Industrial production methods for this compound may involve multi-component reactions, where piperidine, methoxycarbonylmethylenebromide, and other reagents are combined in a single reaction vessel to produce the desired compound efficiently .
Chemical Reactions Analysis
Methoxycarbonylmethylenepiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .
In oxidation reactions, this compound can be converted to its corresponding N-oxide derivative. In reduction reactions, the compound can be reduced to its corresponding amine derivative. Substitution reactions involving this compound often result in the formation of substituted piperidine derivatives, which can have diverse biological activities .
Scientific Research Applications
Methoxycarbonylmethylenepiperidine has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and anti-inflammatory properties . In organic synthesis, this compound is utilized as an intermediate for the preparation of more complex molecules .
In biology, this compound derivatives have been studied for their potential to modulate biological pathways and molecular targets, making them valuable tools for drug discovery and development . In the industrial sector, this compound is used in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of methoxycarbonylmeth
Properties
IUPAC Name |
methyl (2Z)-2-piperidin-2-ylideneacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h6,9H,2-5H2,1H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWICMCUQFVFB-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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